(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one
Overview
Description
(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one is a synthetic organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of benzyloxy and benzyloxymethyl groups, as well as a fluorine atom, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and cyclization. Common starting materials include benzyl alcohol derivatives and fluorinated intermediates. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one has been explored for its antiviral properties against paramyxoviridae viruses. In a study documented in a patent, the compound was utilized as part of a treatment regimen to inhibit viral replication, showcasing its potential as an antiviral agent .
Synthetic Intermediate
This compound serves as an important synthetic intermediate in the production of other bioactive molecules. Its ability to undergo various chemical transformations allows it to be used in the synthesis of complex organic compounds, which are essential in drug development .
Pharmaceutical Formulations
Due to its favorable pharmacokinetic properties, including solubility and stability, this compound is being investigated for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against specific strains of paramyxoviruses. The results demonstrated significant reductions in viral load when administered in conjunction with standard antiviral therapies. The compound's mechanism of action involves interference with viral entry and replication processes.
Case Study 2: Synthesis of Novel Therapeutics
A recent study highlighted the utility of this compound as a precursor in synthesizing novel compounds with enhanced anticancer activity. The derivatives synthesized from this compound exhibited improved selectivity and potency against cancer cell lines compared to existing treatments .
Mechanism of Action
The mechanism of action of (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one involves its interaction with specific molecular targets. The fluorine atom and benzyloxy groups may play a role in binding to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-tetrahydrofuran-2-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-fluoro-tetrahydrofuran-2-one: Contains hydroxyl groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness
The presence of both benzyloxy groups and a fluorine atom in (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one makes it unique compared to similar compounds
Biological Activity
The compound (3R,4R,5R)-4-Benzyloxy-5-(benzyloxymethyl)-3-fluoro-tetrahydrofuran-2-one is a tetrahydrofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHF O
- Molecular Weight : 344.37 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and benzyloxy groups contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent against various pathogens. Its structural features may enhance membrane permeability and disrupt bacterial cell wall synthesis.
- Anticancer Properties : Investigations into its anticancer activity have shown promise in inhibiting the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Efficacy in Biological Assays
Table 1 summarizes key findings from various studies assessing the biological activity of the compound:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli, with an IC50 value of 15 µM. This suggests that the compound could serve as a lead for developing new antibiotics targeting resistant strains.
- Anticancer Research : In vitro tests on HeLa cells revealed that the compound has an IC50 of 20.5 µM, indicating a potent cytotoxic effect. Mechanistic studies showed that it triggers apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.
Properties
IUPAC Name |
(3R,4R,5R)-3-fluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c20-17-18(23-12-15-9-5-2-6-10-15)16(24-19(17)21)13-22-11-14-7-3-1-4-8-14/h1-10,16-18H,11-13H2/t16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYCIUFBODNURY-KZNAEPCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)F)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)F)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.